(2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide
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Overview
Description
The compound (2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide is a synthetic organic molecule. It belongs to the class of compounds known as enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the enamide: The final step could involve the condensation of the intermediate with an appropriate amide precursor under basic or acidic conditions.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide: A similar compound with slight variations in the substituents.
(2E)-3-(2-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide: A bromine-substituted analog.
(2E)-3-(2-methylphenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylprop-2-enamide: A methyl-substituted analog.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22ClN3O2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylprop-2-enamide |
InChI |
InChI=1S/C26H22ClN3O2/c1-18-24(26(32)30(29(18)2)21-14-7-4-8-15-21)28-25(31)22(19-11-5-3-6-12-19)17-20-13-9-10-16-23(20)27/h3-17H,1-2H3,(H,28,31)/b22-17+ |
InChI Key |
FPAOOKXQHRNMCI-OQKWZONESA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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